2'-Fluoro-2-phenylacetophenone
Overview
Description
2’-Fluoro-2-phenylacetophenone is a chemical compound with the molecular formula C14H11FO and a molecular weight of 214.23 . It is used in scientific research and has diverse applications in organic synthesis, drug development, and material science.
Synthesis Analysis
2’-Fluoro-2-phenylacetophenone can be synthesized through various methods, including the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a catalyst. Alternative methods involve the reaction of fluoroarenes with phenylacetic acid in the presence of Lewis acids like boron trifluoride.Molecular Structure Analysis
The molecular structure of 2’-Fluoro-2-phenylacetophenone has been determined using X-ray diffraction techniques. This information provides valuable insights into the molecule’s packing arrangement and intermolecular interactions, which can be crucial for understanding its physical and chemical properties.Physical And Chemical Properties Analysis
2’-Fluoro-2-phenylacetophenone has a density of 1.152g/cm3 . The boiling point is 322.3ºC at 760 mmHg .Scientific Research Applications
Molecular Orbital Studies
2'-Fluoro-2-phenylacetophenone has been studied using the INDO molecular orbital method. Twine, Parker, and Bursey (1973) found that the rings of this compound and similar molecules are more coplanar in their ionized state compared to the neutral molecule, suggesting interesting electronic properties (Twine, Parker, & Bursey, 1973).
Synthesis of Novel Derivatives
Yan Ji-zhong (2010) synthesized novel diphenylacetylene derivatives from 4-substituted acetophenone, including 2'-fluoro-2-phenylacetophenone, potentially useful as MRI probes targeting amyloid plaques in Alzheimer's disease (Yan Ji-zhong, 2010).
Biotechnological Conversion
Moonen, Rietjens, and van Berkel (2001) used 19F NMR to study the biotechnological Baeyer–Villiger oxidation of various fluorinated acetophenones, including 2'-fluoro-2-phenylacetophenone. This method can be useful in evaluating the biological conversion of these compounds into valuable synthons for industrial chemicals (Moonen, Rietjens, & van Berkel, 2001).
Tin(II) Complexes Synthesis
Singh (2010) reported the synthesis and characterization of tin(II) complexes using fluorinated acetophenone derivatives, demonstrating potential applications in coordination chemistry and materials science (Singh, 2010).
Polymer Chemistry
Kurdikar and Peppas (1994) used 2,2-dimethoxy-2-phenylacetophenone, a related compound, in a study to determine initiator efficiency in UV polymerizations, indicating potential applications in polymer chemistry and materials science (Kurdikar & Peppas, 1994).
Safety And Hazards
The safety data sheet indicates that 2’-Fluoro-2-phenylacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Research suggests that 2’-Fluoro-2-phenylacetophenone may have potential applications in various scientific fields. The presence of the fluorine atom and the ketone functional group could potentially contribute to various biological activities. Fluorinated aromatic compounds are often employed in the development of functional materials due to their unique properties. 2’-Fluoro-2-phenylacetophenone could potentially be explored for applications in the design of new materials with specific electronic or optical properties. In addition, a new illicit drug has been discovered in Australia, which is a ketamine analogue called 2’-fluoro-2-oxo-phenylcyclohexylethylamine .
properties
IUPAC Name |
1-(2-fluorophenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKNRBRFLQSIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507113 | |
Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-phenylethan-1-one | |
CAS RN |
77294-82-7 | |
Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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